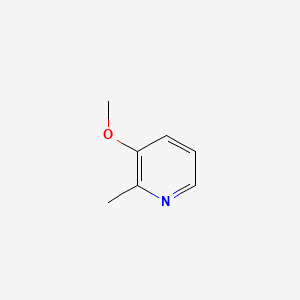
3-Methoxy-2-methylpyridine
Übersicht
Beschreibung
3-Methoxy-2-methylpyridine is a chemical compound with the molecular formula C7H9NO and a molecular weight of 123.16 . It is also known by other names such as 3-methoxy-2-picoline and 3-methoxy-2-methyl-pyridine .
Synthesis Analysis
The synthesis of 2-methylpyridines, which includes 3-Methoxy-2-methylpyridine, can be achieved using a simplified bench-top continuous flow setup . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .Molecular Structure Analysis
The molecular structure of 3-Methoxy-2-methylpyridine is represented by the chemical formula C7H9NO . The InChI Key for this compound is QRCUQLANPHYVEH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Methoxy-2-methylpyridine has a boiling point of 173.1°C at 760 mmHg . The density of this compound is approximately 1.0±0.1 g/cm3 . The flash point is 60.9°C .Wissenschaftliche Forschungsanwendungen
Voltage-Gated Potassium Channel Blockers
Rodríguez-Rangel et al. (2019, 2020) investigated derivatives of 4-Aminopyridine (4AP), including methoxy-substituted analogs, for their potential as voltage-gated potassium channel blockers. These compounds, including those with a methoxy group, were evaluated for their ability to block Shaker K+ channels, which are relevant in the symptomatic treatment of multiple sclerosis. The study found that methoxy derivatives could modulate the activity of these channels, suggesting their potential application in therapy and imaging for neurodegenerative diseases Rodríguez-Rangel et al., 2020.
Antagonists for Osteoporosis Treatment
Hutchinson et al. (2003) identified a compound featuring a methoxypyridine moiety as a potent antagonist of the alpha(v)beta(3) receptor. This molecule showed promise in in vitro and in vivo models for the prevention and treatment of osteoporosis, marking a significant step in developing new therapeutic agents for bone diseases Hutchinson et al., 2003.
Synthesis of Lycopodium Alkaloids
Bisai and Sarpong (2010) utilized methoxypyridines in the synthesis of Lycopodium alkaloids, showcasing the role of these compounds in the assembly of complex natural products. The study highlights the application of methoxypyridines as intermediates in organic synthesis, enabling the construction of pharmacologically relevant molecules Bisai & Sarpong, 2010.
DNA and Protein Binding Studies
Mukhopadhyay et al. (2017) explored the binding affinities of iridium(III) complexes featuring methoxypyridine ligands to DNA and proteins, demonstrating the potential of these complexes in anticancer therapy. The study provides insight into the structural requirements for effective DNA/protein interaction, contributing to the development of novel chemotherapeutic agents Mukhopadhyay et al., 2017.
Wirkmechanismus
Safety and Hazards
3-Methoxy-2-methylpyridine is considered hazardous. It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to handle this chemical with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
Eigenschaften
IUPAC Name |
3-methoxy-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-7(9-2)4-3-5-8-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCUQLANPHYVEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180997 | |
| Record name | 3-Methoxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-methylpyridine | |
CAS RN |
26395-26-6 | |
| Record name | 3-Methoxy-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26395-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-2-methylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026395266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Methoxy-2-methylpyridine in pharmaceutical chemistry?
A: While 3-Methoxy-2-methylpyridine itself might not possess direct pharmaceutical activity, it serves as a crucial building block in the multi-step synthesis of pantoprazole. [, ] Pantoprazole is a widely used medication for managing conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. The efficient synthesis of this intermediate directly impacts the overall production of pantoprazole.
Q2: How does the research optimize the synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide, a derivative of 3-Methoxy-2-methylpyridine?
A: The research focuses on improving the synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide from 3-Methoxy-2-methylpyridine. [] One key optimization involves using toluene as the solvent and carefully controlling the amount of phosphorus oxychloride used. This approach, coupled with direct neutralization using sodium hydroxide and a streamlined extraction process, significantly reduces the reaction time to just 2 hours. Additionally, it minimizes environmental impact by reducing the amount of phosphorus oxychloride required and achieving a near-neutral pH during the reaction. This optimized process not only increases efficiency but also makes the production of 4-Chloro-3-methoxy-2-methylpyridine N-oxide more cost-effective and environmentally friendly.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





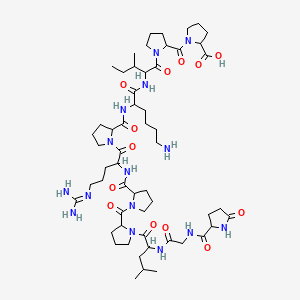


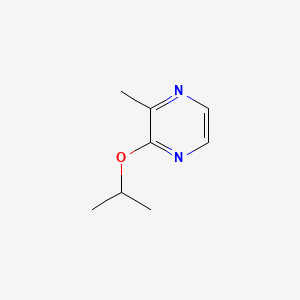
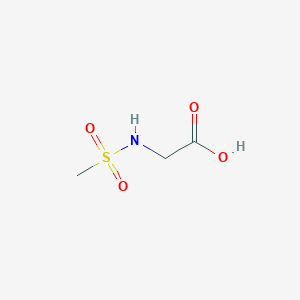


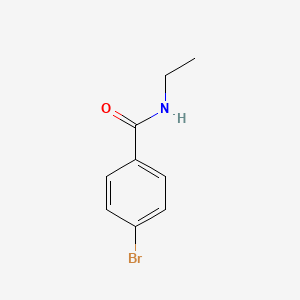

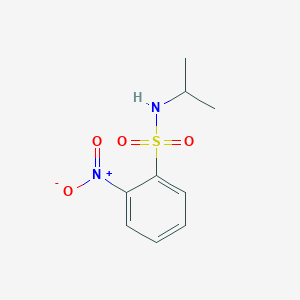
![1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene](/img/structure/B1587411.png)
